Methyl 5-chloro-2-(methylamino)benzoate

Description

BenchChem offers high-quality Methyl 5-chloro-2-(methylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-2-(methylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

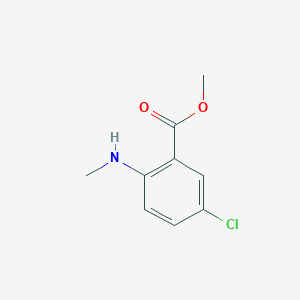

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWPYEIFGVQZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494741 | |

| Record name | Methyl 5-chloro-2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55150-07-7 | |

| Record name | Methyl 5-chloro-2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-(methylamino)benzoate is a substituted anthranilic acid ester of significant interest in the field of medicinal chemistry and drug development. Its structural features, comprising a chlorinated benzene ring, a methylamino group, and a methyl ester, make it a versatile building block for the synthesis of a wide array of complex organic molecules and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role as a key intermediate in pharmaceutical research and development. The primary Chemical Abstracts Service (CAS) number for this compound is 59455-35-5 , with an alternative CAS number of 55150-07-7 also being referenced in some chemical databases.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. While extensive experimental data for Methyl 5-chloro-2-(methylamino)benzoate is not widely published, its key properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 59455-35-5 | [2] |

| Alternative CAS Number | 55150-07-7 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [2] |

| Appearance | Likely a solid or oil | [2] |

| General Class | N-Substituted Anthranilate Ester | [2] |

Chemical Structure

The chemical structure of Methyl 5-chloro-2-(methylamino)benzoate is fundamental to its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of Methyl 5-chloro-2-(methylamino)benzoate.

Synthesis of Methyl 5-chloro-2-(methylamino)benzoate

The synthesis of Methyl 5-chloro-2-(methylamino)benzoate can be approached through several synthetic routes, typically starting from readily available substituted benzoic acids. A plausible and efficient method involves a two-step process starting from 2-amino-5-chlorobenzoic acid.

Step 1: Esterification of 2-amino-5-chlorobenzoic acid

The initial step is the esterification of the carboxylic acid group of 2-amino-5-chlorobenzoic acid to form Methyl 2-amino-5-chlorobenzoate. This is a standard transformation in organic synthesis.

Step 2: N-Methylation of Methyl 2-amino-5-chlorobenzoate

The subsequent step involves the selective methylation of the amino group. This can be achieved using various methylating agents. A common laboratory-scale procedure would involve the use of a methylating agent in the presence of a base to neutralize the acid formed during the reaction.

Experimental Protocol

Herein, we propose a general experimental workflow based on established chemical principles:

Step 1: Esterification of 2-amino-5-chlorobenzoic acid

-

To a solution of 2-amino-5-chlorobenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-amino-5-chlorobenzoate.

Step 2: N-Methylation of Methyl 2-amino-5-chlorobenzoate

-

Dissolve Methyl 2-amino-5-chlorobenzoate in a suitable aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).

-

Add a base (e.g., sodium hydride or potassium carbonate) to the solution to deprotonate the amino group.

-

Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl 5-chloro-2-(methylamino)benzoate.

Caption: Proposed synthetic workflow for Methyl 5-chloro-2-(methylamino)benzoate.

Applications in Drug Development

Substituted anthranilates are a well-established class of intermediates in the pharmaceutical industry.[4][5] Their inherent structural features allow for the construction of various heterocyclic systems that form the core of many drug molecules.

Precursor to Quinolone Antibacterials

Anthranilic acid and its derivatives are known precursors in the biosynthesis and chemical synthesis of quinolone and quinolinone structures.[3][6] These heterocyclic scaffolds are central to a major class of antibacterial agents. The general synthetic strategy involves the condensation of an anthranilate derivative with a β-dicarbonyl compound or its equivalent, followed by cyclization. The substituents on the anthranilate ring, such as the chloro and methylamino groups in the title compound, can be strategically chosen to modulate the biological activity and pharmacokinetic properties of the final quinolone drug.

Intermediate in the Synthesis of Benzodiazepines

A structurally related compound, 5-Chloro-2-(methylamino)benzophenone, is a key intermediate in the synthesis of several benzodiazepine drugs, including diazepam (Valium).[7] The synthesis involves the methylation of 2-amino-5-chlorobenzophenone. This highlights the importance of the 5-chloro-2-(methylamino)phenyl moiety as a pharmacophore in central nervous system-acting drugs. While not a direct precursor, Methyl 5-chloro-2-(methylamino)benzoate could potentially be converted to the corresponding benzophenone through reactions such as a Friedel-Crafts acylation, thus serving as an early-stage intermediate in benzodiazepine synthesis.

Potential Role in the Synthesis of Antidiabetic Drugs

A notable application of a closely related compound is in the synthesis of the second-generation sulfonylurea antidiabetic drug, glyburide (glibenclamide).[8][9] A key fragment of the glyburide molecule is derived from 5-chloro-2-methoxybenzoic acid. A patent describes a process for preparing p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, a precursor to glyburide, starting from methyl 5-chloro-2-methoxybenzoate.[10] This underscores the utility of chloro-substituted benzoic acid derivatives in the synthesis of complex pharmaceutical agents. Given the structural similarities, it is plausible that Methyl 5-chloro-2-(methylamino)benzoate could be explored as an intermediate for novel antidiabetic agents or other therapeutic molecules.

Caption: Potential applications of Methyl 5-chloro-2-(methylamino)benzoate in drug discovery.

Spectroscopic Data

While specific, experimentally obtained spectra for Methyl 5-chloro-2-(methylamino)benzoate were not found in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylamino protons, and the methyl ester protons. The aromatic protons would likely appear as a set of multiplets in the aromatic region (around 6.5-8.0 ppm). The N-methyl group would be a singlet, and the O-methyl group of the ester would also be a singlet, both in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the ester, and the two methyl carbons. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The aromatic carbons would appear in the range of approximately 110-150 ppm. The N-methyl and O-methyl carbons would be the most upfield signals.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the ester, typically in the range of 1700-1730 cm⁻¹. There would also be characteristic absorptions for the N-H bond of the secondary amine, C-H bonds of the aromatic ring and methyl groups, and the C-Cl bond.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 5-chloro-2-(methylamino)benzoate. Based on the safety data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 5-chloro-2-(methylamino)benzoate is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for its use as a building block in the synthesis of various pharmacologically active molecules, including potential antibacterial, central nervous system-acting, and antidiabetic agents. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of new and improved therapeutics. Further research into the specific applications and biological activities of compounds derived from this intermediate is warranted and holds promise for future advancements in medicinal chemistry.

References

-

Synthesis of a quinolone library from ynones - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Retrieved January 5, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Retrieved January 5, 2026, from [Link]

-

Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents. (n.d.).

-

The Role of 5-Chloro-2-methylbenzothiazole in Pharmaceutical Intermediates. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pharma API Intermediates. (n.d.). Retrieved January 5, 2026, from [Link]

-

5-Chloro-2-(methylamino)benzoic acid | C8H8ClNO2 | CID 12511324 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Methyl 5-chloro-2-(methylamino)benzoate | 55150-07-7 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Page loading... [guidechem.com]

- 8. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]

- 10. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

physical and chemical properties of Methyl 5-chloro-2-(methylamino)benzoate

An In-Depth Technical Guide to Methyl 5-chloro-2-(methylamino)benzoate

Introduction: A Strategic Intermediate in Modern Synthesis

Methyl 5-chloro-2-(methylamino)benzoate is a substituted N-methylanthranilate ester, a class of organic compounds that has evolved from simple flavor and fragrance components to pivotal building blocks in medicinal chemistry.[1] Its structure, featuring a chlorinated benzene ring, a secondary amine, and a methyl ester, presents a unique combination of reactive sites and electronic properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and its strategic importance as an intermediate in the creation of complex molecular architectures.

Substituted benzoic acid esters like this one are fundamental to a vast array of chemical syntheses.[1] The dual reactivity of the ester group and the diverse properties imparted by the ring substituents make them essential precursors for pharmaceuticals, agrochemicals, and specialty materials.[1] Specifically, the N-substituted anthranilate scaffold is a valuable platform for generating libraries of compounds for biological screening and for synthesizing various heterocyclic systems, including those with known antibacterial or analgesic properties.[1]

Physicochemical and Structural Characteristics

The specific arrangement of functional groups in Methyl 5-chloro-2-(methylamino)benzoate dictates its physical properties and chemical behavior. Understanding these core characteristics is the first step in its effective application in a research and development setting.

Core Properties

A summary of the key identifying and physical properties is presented below. It is noteworthy that while data for its direct precursors and related isomers are available, specific experimental values for properties like melting and boiling points for this exact compound are not widely published, a common challenge for specialized chemical intermediates.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 5-chloro-2-(methylamino)benzoate | [2] |

| CAS Number | 55150-07-7 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Data not widely available; likely a solid or oil | [1] |

| Canonical SMILES | CNC1=C(C=C(C=C1)Cl)C(=O)OC | N/A |

Chemical Structure

The structure of Methyl 5-chloro-2-(methylamino)benzoate is foundational to its utility. The diagram below illustrates the connectivity of the atoms and the key functional groups.

Synthesis and Reactivity Profile

As a strategic intermediate, the synthesis and subsequent reactions of Methyl 5-chloro-2-(methylamino)benzoate are of primary interest to the synthetic chemist.

Synthetic Approach: Esterification

The most direct and common route to this compound is the esterification of its corresponding carboxylic acid, 5-chloro-2-(methylamino)benzoic acid (CAS 33280-14-7).[3][4] The foundational method for this transformation is the Fischer-Speier esterification.

Causality of the Fischer-Speier Method: This acid-catalyzed reaction is an equilibrium process. A strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent elimination of a water molecule, driven by the reaction conditions, yields the methyl ester. To drive the equilibrium towards the product, an excess of methanol is typically used, and water is often removed as it is formed.

Protocol: Synthesis via Fischer-Speier Esterification

-

Reaction Setup: To a solution of 5-chloro-2-(methylamino)benzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.

-

Work-up: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. Wash subsequently with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Methyl 5-chloro-2-(methylamino)benzoate.

Reactivity Profile

The molecule possesses two primary sites for further chemical transformation, making it a versatile intermediate.[1]

-

Nucleophilic Acyl Substitution: The carbonyl carbon of the ester group is electrophilic. It can undergo nucleophilic acyl substitution reactions, such as hydrolysis back to the carboxylic acid or amidation with amines to form amides. This reactivity is central to its use in building more complex molecular scaffolds.

-

Aromatic Ring Modifications: The chlorine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution under certain conditions, or more commonly, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The amino group and the ester also act as directing groups, influencing the regioselectivity of electrophilic aromatic substitution, although the ring is generally deactivated towards this type of reaction.

Applications in Drug Discovery and Development

The true value of Methyl 5-chloro-2-(methylamino)benzoate lies in its application as an intermediate in the synthesis of high-value, biologically active molecules. Halogenated aromatic structures are excellent starting materials for creating complex pharmaceutical compounds.[5]

-

Scaffold for Heterocycles: The anthranilate core is a well-established precursor for various heterocyclic systems. For example, through intramolecular cyclization reactions, it can be used to construct quinoline and quinolone frameworks, which are present in numerous antibacterial agents.[1]

-

Building Block for Targeted Libraries: In modern drug discovery, the efficient synthesis of compound libraries for high-throughput screening is essential. This molecule serves as a versatile building block, allowing for diversification at multiple points. The ester can be converted to a wide range of amides, and the chloro-substituent can be replaced using various cross-coupling reactions, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

-

Precursor to Active Pharmaceutical Ingredients (APIs): While specific examples directly naming this compound are proprietary or embedded in patent literature, related chlorinated anthranilates are key intermediates in the synthesis of APIs ranging from nonsteroidal anti-inflammatory drugs (NSAIDs) to targeted cancer therapies.[5][6] The chlorine atom often plays a crucial role in modulating the electronic properties and metabolic stability of the final drug molecule.

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 5-chloro-2-(methylamino)benzoate is crucial. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related compounds provides guidance.

-

General Hazards: Similar aromatic amines and esters may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7]

Conclusion

Methyl 5-chloro-2-(methylamino)benzoate is more than a simple organic molecule; it is a strategic tool for the modern synthetic chemist. Its well-defined reactive sites, combined with the influence of its substituents, make it a valuable intermediate for constructing complex molecular frameworks. For researchers in drug discovery and development, understanding the properties, synthesis, and reactivity of this compound opens doors to novel synthetic routes and the efficient exploration of chemical space in the pursuit of new therapeutic agents.

References

- Benchchem. (n.d.). Methyl 5-chloro-2-(methylamino)benzoate | 55150-07-7.

- ChemScene. (n.d.). 5-chloro-2-(methylamino)benzoic acid | 33280-14-7.

- Parchem. (n.d.). Methyl 5-chloro-2-(methylamino)benzoate (Cas 55150-07-7).

-

PubChem. (n.d.). 5-Chloro-2-(methylamino)benzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 23(8), 943-967. Retrieved from [Link]

Sources

- 1. Methyl 5-chloro-2-(methylamino)benzoate | 55150-07-7 | Benchchem [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Chloro-2-(methylamino)benzoic acid | C8H8ClNO2 | CID 12511324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Methyl 5-chloro-2-(methylamino)benzoate structure

An In-Depth Technical Guide to Methyl 5-chloro-2-(methylamino)benzoate

Introduction

Methyl 5-chloro-2-(methylamino)benzoate is a substituted anthranilic acid ester with the chemical formula C9H10ClNO2. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a chlorinated benzene ring, an amino group, and a methyl ester, provides a versatile scaffold for the construction of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its synthesis, characterization, applications, and safety protocols, tailored for researchers and professionals in drug development.

Chemical Properties and Structure

Methyl 5-chloro-2-(methylamino)benzoate is a solid at room temperature with a molecular weight of 200.64 g/mol . Its structure is characterized by a chlorine atom at the 5-position and a methylamino group at the 2-position of the benzoate ring. This substitution pattern significantly influences its reactivity and physical properties.

| Property | Value |

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 200.64 g/mol |

| CAS Number | 19947-68-1 |

| Appearance | Solid |

| Melting Point | 68-72 °C |

| Boiling Point | 310.6±22.0 °C at 760 mmHg |

Synthesis of Methyl 5-chloro-2-(methylamino)benzoate

The synthesis of Methyl 5-chloro-2-(methylamino)benzoate typically involves the methylation of the amino group of a precursor, such as methyl 2-amino-5-chlorobenzoate. A common and efficient method is reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of Methyl 5-chloro-2-(methylamino)benzoate from methyl 2-amino-5-chlorobenzoate and formaldehyde via reductive amination using sodium borohydride.

Materials:

-

Methyl 2-amino-5-chlorobenzoate

-

Formaldehyde (37% solution in water)

-

Sodium borohydride

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-amino-5-chlorobenzoate (1 equivalent) in methanol.

-

Addition of Formaldehyde: Add formaldehyde solution (1.2 equivalents) to the solution at room temperature and stir for 30 minutes.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Quench the reaction by slowly adding water.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to yield Methyl 5-chloro-2-(methylamino)benzoate.

Synthesis Workflow

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-(methylamino)benzoate

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Methyl 5-chloro-2-(methylamino)benzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is presented as a two-step process, commencing with the esterification of 2-amino-5-chlorobenzoic acid, followed by the N-methylation of the resultant ester. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles that govern the experimental choices.

Introduction

Methyl 5-chloro-2-(methylamino)benzoate and its structural analogs, derivatives of anthranilic acid, are significant building blocks in medicinal chemistry.[1][2] Their utility stems from the versatile reactivity of the amino and ester functionalities, allowing for the construction of a diverse array of more complex molecular architectures. This guide presents a reliable and reproducible pathway for the synthesis of this key intermediate, emphasizing safety, efficiency, and high purity of the final product.

Overall Synthetic Pathway

The synthesis of Methyl 5-chloro-2-(methylamino)benzoate is achieved through a two-step reaction sequence starting from 2-amino-5-chlorobenzoic acid. The first step is a Fischer-Speier esterification to produce Methyl 2-amino-5-chlorobenzoate. The second step involves the N-methylation of this intermediate to yield the final product.

Caption: Overall synthetic pathway for Methyl 5-chloro-2-(methylamino)benzoate.

Part 1: Synthesis of Methyl 2-amino-5-chlorobenzoate via Fischer-Speier Esterification

The initial step in the synthesis is the esterification of 2-amino-5-chlorobenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. This classic reaction, known as the Fischer-Speier esterification, is an equilibrium process.[3][4] To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is used, which also conveniently serves as the solvent.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Notes |

| 2-amino-5-chlorobenzoic acid | ≥98% | Starting material[5] |

| Methanol | Anhydrous | Reactant and solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst, handle with extreme care |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | For neutralization |

| Sodium Chloride (NaCl) | Saturated solution (Brine) | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying the organic phase |

| Diethyl Ether | Reagent Grade | For extraction |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (58.3 mmol) of 2-amino-5-chlorobenzoic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: With gentle stirring, slowly add 3.0 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, and a slight warming of the flask will be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium chloride (brine) (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-amino-5-chlorobenzoate.

-

The crude product can be further purified by recrystallization from a minimal amount of hot methanol or ethanol to yield a crystalline solid.

-

Rationale and Scientific Insights

The use of a large excess of methanol shifts the equilibrium of the esterification reaction to favor the product side, in accordance with Le Chatelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the methanol. The neutralization step with sodium bicarbonate is crucial to remove the acidic catalyst and any unreacted carboxylic acid. The subsequent washing and drying steps ensure the removal of water and other impurities.

Part 2: Synthesis of Methyl 5-chloro-2-(methylamino)benzoate via N-Methylation

The second step is the selective N-methylation of the amino group of Methyl 2-amino-5-chlorobenzoate. A common and effective method for this transformation is the use of dimethyl sulfate as the methylating agent in the presence of a base.[6] The base is necessary to deprotonate the amino group, increasing its nucleophilicity.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Notes |

| Methyl 2-amino-5-chlorobenzoate | ≥98% | From Part 1 |

| Dimethyl Sulfate | ≥99% | Methylating agent, highly toxic and carcinogenic, handle with extreme care in a fume hood |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Base |

| Acetone | Anhydrous | Solvent |

| Dichloromethane | Reagent Grade | For extraction |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g (26.9 mmol) of Methyl 2-amino-5-chlorobenzoate and 5.6 g (40.5 mmol) of anhydrous potassium carbonate in 100 mL of anhydrous acetone.

-

Methylating Agent Addition: While stirring vigorously, add 3.0 mL (31.7 mmol) of dimethyl sulfate dropwise to the suspension at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Methyl 5-chloro-2-(methylamino)benzoate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Rationale and Scientific Insights

Potassium carbonate acts as a base to deprotonate the primary amine, generating a more nucleophilic amide anion that readily attacks the electrophilic methyl group of dimethyl sulfate. Acetone is a suitable polar aprotic solvent for this reaction. The work-up procedure is designed to remove the inorganic byproducts and the excess reagents. Column chromatography is an effective method for purifying the final product from any unreacted starting material or over-methylated byproducts.

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of Methyl 5-chloro-2-(methylamino)benzoate.

Characterization of Methyl 5-chloro-2-(methylamino)benzoate

The identity and purity of the synthesized Methyl 5-chloro-2-(methylamino)benzoate should be confirmed by standard analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | Expected to be a solid or oil |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (d, J = 2.4 Hz, 1H, Ar-H)

-

δ 7.20 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

-

δ 6.60 (d, J = 8.8 Hz, 1H, Ar-H)

-

δ 4.90 (br s, 1H, NH)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 2.90 (d, J = 5.2 Hz, 3H, NCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 168.5 (C=O)

-

δ 149.0 (C-N)

-

δ 133.0 (C-H)

-

δ 129.0 (C-Cl)

-

δ 122.0 (C-H)

-

δ 112.0 (C-H)

-

δ 110.0 (C-CO)

-

δ 51.5 (OCH₃)

-

δ 29.5 (NCH₃)

-

Note: The predicted NMR chemical shifts are based on the analysis of similar structures and standard chemical shift tables.[2][7][8][9][10] Actual experimental values may vary slightly.

Safety and Handling

-

2-amino-5-chlorobenzoic acid: May cause skin and eye irritation.[5]

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dimethyl Sulfate: Extremely toxic and a suspected carcinogen. It is readily absorbed through the skin. All manipulations must be carried out in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves.

-

Solvents: Methanol, diethyl ether, acetone, and dichloromethane are flammable and/or volatile. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This guide provides a detailed and scientifically robust methodology for the synthesis of Methyl 5-chloro-2-(methylamino)benzoate. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The emphasis on safety, detailed experimental protocols, and the rationale behind each step is intended to empower scientists to achieve successful and reproducible results.

References

- The Royal Society of Chemistry. (2014). Supporting Information for a publication.

-

PrepChem. (n.d.). Synthesis of methyl N-methylanthranilate. Retrieved from [Link]

- Lee, J. Y., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 839-844.

- Google Patents. (2008). Process for the preparation of alkyl n-alkylanthranilate. (U.S. Patent No. 7,368,592B1).

- Google Patents. (1986). Process for the preparation of methyl n-methylanthranilate. (European Patent No. EP0190667B1).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 15). FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (Chinese Patent No. CN112778147A).

- The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

-

PubChem. (n.d.). 5-Chloro-2-(methylamino)benzoic acid. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate.

-

Chegg. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

- University of Wisconsin-La Crosse. (n.d.). Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chegg.com [chegg.com]

- 9. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR [m.chemicalbook.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Safety Profile of Methyl 5-chloro-2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Part 1: Chemical Identity and Known Hazards

Methyl 5-chloro-2-(methylamino)benzoate is a substituted aromatic amine and ester, a class of compounds frequently used as intermediates in pharmaceutical synthesis.[1] Its structure presents several potential toxicological endpoints that necessitate careful handling.

Table 1: Chemical Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | Methyl 5-chloro-2-(methylamino)benzoate | [2] |

| CAS Number | 55150-07-7 | [2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2] |

| Molecular Weight | 199.63 g/mol | [2] |

| Synonyms | 5-chloro-2-methylaminobenzoic acid methyl ester |[3] |

Known GHS Hazard Classification

While a comprehensive, peer-reviewed toxicological profile is not published, commercial suppliers have assigned a GHS classification based on internal data or structural analogy. This classification provides the foundational framework for risk assessment.

Table 2: GHS Classification for Methyl 5-chloro-2-(methylamino)benzoate

| Hazard Class | Hazard Statement | Pictogram | Signal Word | Source |

|---|---|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) | Warning | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | GHS07 (Exclamation Mark) | Warning | [2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning | [2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |[2] |

Causality: The assigned hazards are consistent with the chemical's structure. The secondary amine and the chlorinated aromatic ring are common toxophores. Skin and eye irritation (H315, H319) are plausible due to the potential for the compound to interact with proteins and lipids in epithelial tissues. Respiratory irritation (H335) is a common hazard for fine organic powders or volatile esters. The oral toxicity (H302) suggests that ingestion of even small quantities could lead to adverse health effects.

Part 2: Prudent Handling and Exposure Control

Given the known hazards, a multi-layered approach to exposure control is mandatory. The principles of the hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)—must be applied.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation of and contact with aerosols, dust, or vapors.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain any airborne particles or vapors, protecting the user from respiratory exposure (mitigating H335).[4]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] Given the H319 classification (Causes serious eye irritation), a face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly and wash hands thoroughly after handling.[4]

-

Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges should be used.[5][6]

Safe Handling and Storage Workflow

The following workflow is designed to minimize risk at every stage of the experimental process.

Caption: Workflow for Safe Handling of Methyl 5-chloro-2-(methylamino)benzoate.

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and safety.

-

Container: Store in a tightly closed container.[2]

-

Conditions: Keep in a cool, dry, dark, and well-ventilated place. A recommended storage temperature is 2-8°C.[2]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

Part 3: Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

These measures are based on the GHS classifications and are standard for chemicals with these hazards.

-

Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

-

Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][7]

-

Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5][7]

-

Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes. Wear full PPE, including respiratory protection if necessary.[4]

-

Containment and Cleaning: Do not let the product enter drains.[4] For a solid spill, carefully sweep or scoop up the material without creating dust and place it in a suitable, closed container for disposal. For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a container for disposal.[4]

Part 4: Stability, Disposal, and Ecological Impact

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, it is expected to be stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation, heat, and direct light.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]

-

Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

Disposal Considerations

All waste must be handled as hazardous.

-

Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[4]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

Ecological Information

No specific ecotoxicity data for Methyl 5-chloro-2-(methylamino)benzoate was found. However, related chlorinated aromatic compounds can be harmful to aquatic life. Therefore, discharge into the environment must be strictly avoided.[4][5]

Part 5: Conclusion and Professional Judgment

Methyl 5-chloro-2-(methylamino)benzoate is a chemical intermediate with a GHS classification indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] The absence of a comprehensive, publicly available SDS necessitates a conservative and cautious approach to its handling. The causality is clear: its functional groups are known to impart biological activity and potential toxicity.

For the research scientist, this means that adherence to the highest standards of laboratory safety is not just a recommendation but a requirement. The protocols outlined in this guide—grounded in the principles of engineering controls, diligent use of PPE, and strict adherence to safe workflows—provide a self-validating system for mitigating the known and potential risks associated with this compound. Always consult your institution's Environmental Health and Safety (EHS) department before beginning work with any new chemical.

References

-

Benchchem. Methyl 5-chloro-2-(methylamino)benzoate | 55150-07-7.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 5-CHLORO-2-METHYLAMINOBENZONITRILE. (2022-08-11).

-

ECHEMI. Methyl 2-amino-5-chlorobenzoate SDS, 5202-89-1 Safety Data Sheets.

-

Sigma-Aldrich. Methyl 5-chloro-2-(methylamino)benzoate | 55150-07-7.

- Fisher Scientific.

-

LGC Standards. SAFETY DATA SHEET - 5-Chloro-2-(methylamino)benzophenone. (2024-09-16).

-

BLD Pharm. 55150-07-7|Methyl 5-chloro-2-(methylamino)benzoate.

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 55150-07-7.

-

AiFChem. 33280-14-7 | 5-Chloro-2-(methylamino)benzoic acid.

-

Parchem. Methyl 5-chloro-2-(methylamino)benzoate (Cas 55150-07-7).

-

Echemi. 5-CHLORO-2-METHYLAMINO-BENZOIC ACID ETHYL ESTER Safety Data Sheets.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 55150-07-7|Methyl 5-chloro-2-(methylamino)benzoate|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of Methyl 5-chloro-2-(methylamino)benzoate Derivatives

Introduction: The Versatile Scaffold of Methyl 5-chloro-2-(methylamino)benzoate

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is a perpetual endeavor. Methyl 5-chloro-2-(methylamino)benzoate, a substituted anthranilate, has emerged as a particularly valuable starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[1] Its strategic substitution pattern, featuring a chlorinated benzene ring, an N-methylated amine, and a methyl ester, provides multiple reactive sites for chemical modification, making it a versatile building block in drug discovery.[1]

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of derivatives of Methyl 5-chloro-2-(methylamino)benzoate. We will delve into the synthetic pathways leading to key derivatives, with a particular focus on quinazolinones, and explore their promising anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Synthetic Strategies: From a Simple Benzoate to Complex Heterocycles

The chemical architecture of Methyl 5-chloro-2-(methylamino)benzoate lends itself to a variety of synthetic transformations. The presence of the amino group and the ester functionality allows for cyclization reactions to form fused heterocyclic systems, most notably quinazolinones. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of pharmacological activities.[2][3]

A common and effective method for the synthesis of quinazolinone derivatives from anthranilic acid precursors involves a multi-step process that can be adapted for Methyl 5-chloro-2-(methylamino)benzoate.[2][4]

Sources

- 1. Methyl 5-chloro-2-(methylamino)benzoate | 55150-07-7 | Benchchem [benchchem.com]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Quality Control of Methyl 5-chloro-2-(methylamino)benzoate

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and the timely progression of a development pipeline all hinge on the quality of the chemical building blocks. This guide provides an in-depth technical overview of Methyl 5-chloro-2-(methylamino)benzoate, a key chemical intermediate. We will delve into the critical aspects of supplier qualification, in-house quality verification, and best practices for its handling and use, empowering you to make informed decisions and ensure the reliability of your research.

Introduction to Methyl 5-chloro-2-(methylamino)benzoate: A Versatile Building Block

Methyl 5-chloro-2-(methylamino)benzoate (CAS No. 55150-07-7) is a substituted anthranilate derivative. Its structure, featuring a chlorinated benzene ring, a methylamino group, and a methyl ester, makes it a valuable precursor in organic synthesis. While its direct role as an intermediate in the synthesis of a blockbuster drug is not as prominently documented as some of its analogues, its structural motifs are present in numerous biologically active molecules. Its utility lies in its potential for derivatization at the amino and ester functionalities, as well as modifications to the aromatic ring, making it a versatile scaffold for the synthesis of novel compounds in medicinal chemistry.

The quality of this intermediate is crucial, as impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. Therefore, a thorough understanding of its properties, potential impurities, and the methods to ensure its quality is essential.

Qualifying Suppliers: A Step-by-Step Approach

Identifying a reliable supplier for Methyl 5-chloro-2-(methylamino)benzoate requires a systematic evaluation process that goes beyond just price and availability. The following workflow outlines the key stages in qualifying a potential supplier.

Caption: Proposed Synthesis of Methyl 5-chloro-2-(methylamino)benzoate.

Based on this proposed synthesis, a number of potential impurities could be present in the final product:

| Impurity Type | Potential Impurities | Rationale |

| Starting Materials | Methyl 2-amino-5-chlorobenzoate | Incomplete methylation reaction. |

| 2-Amino-5-chlorobenzoic acid | Incomplete esterification of the starting material for the precursor. | |

| Byproducts | Methyl 5-chloro-2-(dimethylamino)benzoate | Over-methylation of the amino group. |

| 5-Chloro-2-(methylamino)benzoic acid | Hydrolysis of the methyl ester. | |

| Reagent-related | Residual solvents, inorganic salts | From the reaction and work-up steps. |

In-House Quality Control: Ensuring Purity and Identity

Upon receiving a sample from a potential supplier, it is crucial to perform in-house analytical testing to verify its identity and purity. A comprehensive Certificate of Analysis (CoA) should be requested from the supplier, which can be used as a benchmark for your own findings.

Representative Certificate of Analysis

A typical CoA for Methyl 5-chloro-2-(methylamino)benzoate should include the following information:

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identity (IR, NMR) | Conforms to structure | IR, ¹H NMR |

| Purity (HPLC) | ≥ 98.0% | HPLC |

| Melting Point | Specific range (e.g., 65-69 °C) | Melting Point Apparatus |

| Residual Solvents | As per ICH guidelines | GC-HS |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Recommended Analytical Protocols

The following are detailed, step-by-step methodologies for key analytical tests.

Experimental Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from potential impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient:

Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of mobile phase A and B to a final concentration of 1 mg/mL.

Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This will confirm the chemical structure of the compound.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard proton NMR spectrum.

-

Expected Chemical Shifts (predicted):

-

Singlet around 3.8-3.9 ppm (O-CH₃).

-

Singlet around 2.9-3.0 ppm (N-CH₃).

-

Aromatic protons in the range of 6.5-7.5 ppm.

-

A broad singlet for the N-H proton.

-

Experimental Protocol 3: Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This is important to ensure no harmful solvents from the synthesis remain.

-

Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).

-

Column: A suitable column for residual solvent analysis (e.g., DB-624 or equivalent).

-

Oven Program: An appropriate temperature gradient to separate common organic solvents (e.g., start at 40°C, hold for 5 minutes, then ramp to 240°C).

-

Injector and Detector Temperature: Typically 250°C.

-

Carrier Gas: Helium or Nitrogen.

-

Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent like DMSO or DMF.

-

Analysis: The analysis should be performed according to established pharmacopeial methods (e.g., USP <467>).

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Methyl 5-chloro-2-(methylamino)benzoate and to ensure laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Sourcing high-quality Methyl 5-chloro-2-(methylamino)benzoate is a critical step in the research and development of new chemical entities. By implementing a rigorous supplier qualification process, understanding the potential impurities based on the synthetic route, and performing thorough in-house analytical verification, researchers can ensure the integrity of their starting materials. This diligence will ultimately contribute to more reliable and reproducible scientific outcomes.

References

-

PrepChem. Synthesis of Methyl 5-chloro-2-valerylaminobenzoate. [Link]

-

Cleanchem Laboratories. API Intermediates & KSM Suppliers. [Link]

-

PubMed. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

-

PubMed. Methyl 2-amino-5-chlorobenzoate. [Link]

-

ResearchGate. A rapid and simple simultaneous derivatisation method has been developed for gas chromatography-mass spectrometry determination in historically PCB-contaminated soils for 15 isomers of mono-, di-, tri-, tetra-, and pentachlorobenzoic acids in CBA mixtures. [Link]

-

ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]

-

Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

Spectroscopic Characterization of Methyl 5-chloro-2-(methylamino)benzoate: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzoic Acid Esters

In the landscape of modern pharmaceutical and materials science, substituted benzoic acid esters stand out as pivotal intermediates. Their utility is rooted in the tunable reactivity of the ester functional group and the diverse chemical properties imparted by various ring substituents. Within this valuable class of molecules, N-substituted anthranilate esters, such as Methyl 5-chloro-2-(methylamino)benzoate, are of particular interest. These compounds serve as critical building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of the chloro, methylamino, and methyl ester groups on the benzene ring provides a versatile scaffold for advanced organic transformations.

Molecular Structure and Expected Spectroscopic Overview

The structure of Methyl 5-chloro-2-(methylamino)benzoate, with the IUPAC name methyl 5-chloro-2-(methylamino)benzoate and molecular formula C₉H₁₀ClNO₂, forms the basis for all spectroscopic interpretation.

DOT Script of Molecular Structure

Caption: 2D structure of Methyl 5-chloro-2-(methylamino)benzoate.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.

-

Instrument Setup: The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of at least 300 MHz to ensure adequate signal dispersion.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of Methyl 5-chloro-2-(methylamino)benzoate and analysis of related compounds, the following proton signals are predicted:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | d | 1H | Ar-H | This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. |

| ~7.2 | dd | 1H | Ar-H | This proton is meta to the carbonyl group and ortho to the chlorine atom. |

| ~6.7 | d | 1H | Ar-H | This proton is ortho to the electron-donating amino group, resulting in an upfield shift. |

| ~4.8 | br s | 1H | N-H | The chemical shift of the N-H proton can vary depending on solvent and concentration. It is expected to be a broad singlet. |

| ~3.9 | s | 3H | O-CH ₃ | The methyl protons of the ester group are deshielded by the adjacent oxygen atom. |

| ~2.9 | s | 3H | N-CH ₃ | The methyl protons of the amino group are slightly deshielded by the nitrogen atom. |

Causality in Chemical Shifts: The electron-withdrawing nature of the carbonyl group (C=O) and the chlorine atom (Cl) deshields the aromatic protons, shifting their signals downfield. Conversely, the electron-donating methylamino group (-NHCH₃) shields the aromatic protons, particularly those ortho and para to it, causing an upfield shift.

DOT Script of ¹H NMR Interpretation Workflow

Caption: Workflow for predicting the ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The ¹³C NMR spectrum should be recorded on a spectrometer, often at a frequency corresponding to one-quarter of the proton frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Data Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to ensure that each unique carbon appears as a single line.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts for the carbon atoms in Methyl 5-chloro-2-(methylamino)benzoate are as follows:

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~168 | C =O | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |

| ~145 | Ar-C -N | The aromatic carbon attached to the nitrogen atom is deshielded. |

| ~134 | Ar-C -Cl | The aromatic carbon bonded to the chlorine atom is also deshielded. |

| ~131 | Ar-C | Aromatic carbon. |

| ~120 | Ar-C | Aromatic carbon. |

| ~115 | Ar-C | Aromatic carbon. |

| ~112 | Ar-C -C=O | The aromatic carbon attached to the carbonyl group. |

| ~52 | O-C H₃ | The methyl carbon of the ester group. |

| ~30 | N-C H₃ | The methyl carbon of the amino group. |

Trustworthiness through Corroboration: The predicted chemical shifts are based on established ranges for similar functional groups. For instance, ester carbonyl carbons typically resonate in the 160-180 ppm range, while aromatic carbons appear between 110-160 ppm.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a solid sample, the KBr pellet method is common.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H stretch | Secondary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (methyl) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-N stretch | Amine |

| ~830 | C-Cl stretch | Aryl halide |

Mechanistic Insight: The strong absorption at ~1720 cm⁻¹ is a hallmark of the carbonyl group in the ester, arising from the stretching vibration of the C=O double bond. The presence of a secondary amine is indicated by the N-H stretching vibration around 3400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of the molecule through fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often yields a prominent molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of Methyl 5-chloro-2-(methylamino)benzoate is approximately 199.64 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Therefore, we expect to see peaks at m/z 199 and 201.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z 168.

-

Loss of the entire ester group (-COOCH₃) would lead to a fragment at m/z 140.

-

DOT Script of Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway for Methyl 5-chloro-2-(methylamino)benzoate.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of Methyl 5-chloro-2-(methylamino)benzoate requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides clues to the molecule's connectivity through fragmentation analysis. This guide, by integrating predictive analysis with established spectroscopic principles, offers a robust framework for researchers and drug development professionals to confidently identify and characterize this and other strategically important synthetic intermediates.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(methylamino)benzoic acid. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews. (2023). Microwave Assisted Synthesis, Physico-Analytical and Spectral (13C NMR and Mass) Analysis of Some Substituted p-Benzoquinones. Retrieved from [Link]

-

PubMed. (2010). Methyl 2-amino-5-chloro-benzoate. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg.com. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Determination of the Molecular Weight of Methyl 5-chloro-2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies for determining the molecular weight of Methyl 5-chloro-2-(methylamino)benzoate, a key intermediate in various synthetic pathways. As professionals in the fields of research, science, and drug development, an accurate determination of molecular weight is a fundamental aspect of compound characterization, ensuring purity, and validating synthesis. This document will delve into the theoretical underpinnings and practical applications of the primary analytical techniques employed for this purpose, with a focus on mass spectrometry and high-performance liquid chromatography.

Compound Profile: Methyl 5-chloro-2-(methylamino)benzoate

A thorough understanding of the subject compound is paramount before undertaking any analytical procedure.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][3] |

| CAS Number | 55150-07-7 | [2] |

| Appearance | Likely a solid or oil | [1] |

| General Class | N-Substituted Anthranilate Ester | [1] |

The structure of Methyl 5-chloro-2-(methylamino)benzoate, with its aromatic ring, ester, and secondary amine functionalities, dictates the choice of analytical methodology. These functional groups influence its solubility, ionization potential, and chromatographic behavior.

Core Principles of Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. While theoretically calculated from the molecular formula, experimental verification is crucial for confirming the identity and purity of a synthesized compound. The two principal methods for the determination of the molecular weight of small organic molecules like Methyl 5-chloro-2-(methylamino)benzoate are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).[4][5][6]

Part 1: Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] For the determination of the molecular weight of a small organic molecule, Electron Ionization (EI) is a commonly employed "hard" ionization technique that provides both the molecular ion and fragmentation patterns useful for structural elucidation.[8][9]

Causality Behind Experimental Choices in EI-MS

The choice of Electron Ionization is predicated on its ability to reliably ionize volatile, thermally stable small molecules. The high energy of the electron beam (typically 70 eV) is sufficient to overcome the ionization energy of most organic compounds, leading to the formation of a molecular ion (M⁺•).[10] This molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. The extensive fragmentation that also occurs provides a unique "fingerprint" of the molecule, further confirming its identity.[11]

Self-Validating Protocol for EI-MS Analysis

This protocol is designed to be self-validating by incorporating calibration and clear criteria for data interpretation.

1. Sample Preparation:

-